molecular formula C19H17ClN2O2 B14620313 1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole CAS No. 59412-60-1

1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole

Cat. No.: B14620313
CAS No.: 59412-60-1
M. Wt: 340.8 g/mol
InChI Key: CNTTWQOWWZEXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a dioxolane ring attached to an imidazole moiety

Preparation Methods

The synthesis of 1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting a chlorophenyl compound with a phenyl compound in the presence of an acid catalyst.

    Attachment of the Imidazole Moiety: The dioxolane intermediate is then reacted with an imidazole derivative under basic conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole can be compared with other similar compounds such as:

    1-(4-Chlorobenzhydryl)piperazine: This compound also contains a chlorophenyl group but differs in its core structure and biological activities.

    3-Phenyl-benzo[4,5]imidazo[2,1-b][1,3,5]thiadiazin-4-one: Featuring a similar substructure, this compound is known for its antifungal activity.

Properties

CAS No.

59412-60-1

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

1-[[2-(4-chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl]imidazole

InChI

InChI=1S/C19H17ClN2O2/c20-17-8-6-16(7-9-17)19(13-22-11-10-21-14-22)23-12-18(24-19)15-4-2-1-3-5-15/h1-11,14,18H,12-13H2

InChI Key

CNTTWQOWWZEXEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(O1)(CN2C=CN=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.